

The Biological Activity of Angulatin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Angulatin A*

Cat. No.: *B1205003*

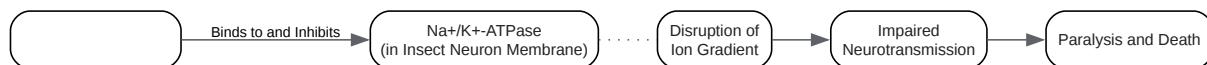
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of angulatin compounds. A critical distinction is made between two major classes of compounds that are sometimes referred to by similar names: the sesquiterpenoid polyol esters from the genus *Celastrus* and the withanolide-type compounds, including physalins, from the genus *Physalis*. This guide will address both, maintaining a clear distinction to ensure accuracy for research and development purposes.

Part 1: Sesquiterpene Polyol Esters from *Celastrus angulatus*

Angulatins isolated from *Celastrus angulatus* are primarily characterized by a β -dihydroagarofuran skeleton. These compounds have demonstrated significant insecticidal and, to a lesser extent, anti-inflammatory and antitumor activities.


Insecticidal Activity

The most prominent biological activity of angulatin sesquiterpenes from *Celastrus angulatus* is their insecticidal effect.[\[1\]](#)[\[2\]](#)

The following table summarizes the available quantitative data on the insecticidal activity of various angulatin compounds against the 4th instar larvae of *Mythimna separata*.

Compound	Assay Type	Potency (unit)	Reference
Angulatin A	Knock-down	KD50: 300.9 µg/g	[2]
Celangulatin C	Lethal Dose	LD50: 280.4 µg/mL	[1]
Celangulatin E	Lethal Dose	LD50: 1656.4 µg/mL	[1]
Celangulatin F	Lethal Dose	LD50: 210.5 µg/mL	
NW12	Knock-down	KD50: 673.6 µg/g	
NW27	Knock-down	KD50: 1121.3 µg/g	
NW30	Knock-down	KD50: 548.6 µg/g	
NW31	Knock-down	KD50: 1720.0 µg/g	
NW37	Knock-down	KD50: 252.3 µg/g	

The primary proposed mechanism of action for the insecticidal activity of β -dihydroagarofuran sesquiterpenoids from *Celastrus* species is the inhibition of the Na^+/K^+ -ATPase enzyme in the nervous system of insects.

[Click to download full resolution via product page](#)

Proposed Mechanism of Insecticidal Activity.

Anti-inflammatory Activity

Recent studies have identified novel angulatin compounds from *Celastrus angulatus* with anti-inflammatory properties, demonstrated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Compound	Cell Line	Potency (IC50)	Reference
Angulatinpip II	RAW 264.7	8.93 μ M	
Angulatinpip I	RAW 264.7	42.52 μ M	

Antitumor Activity

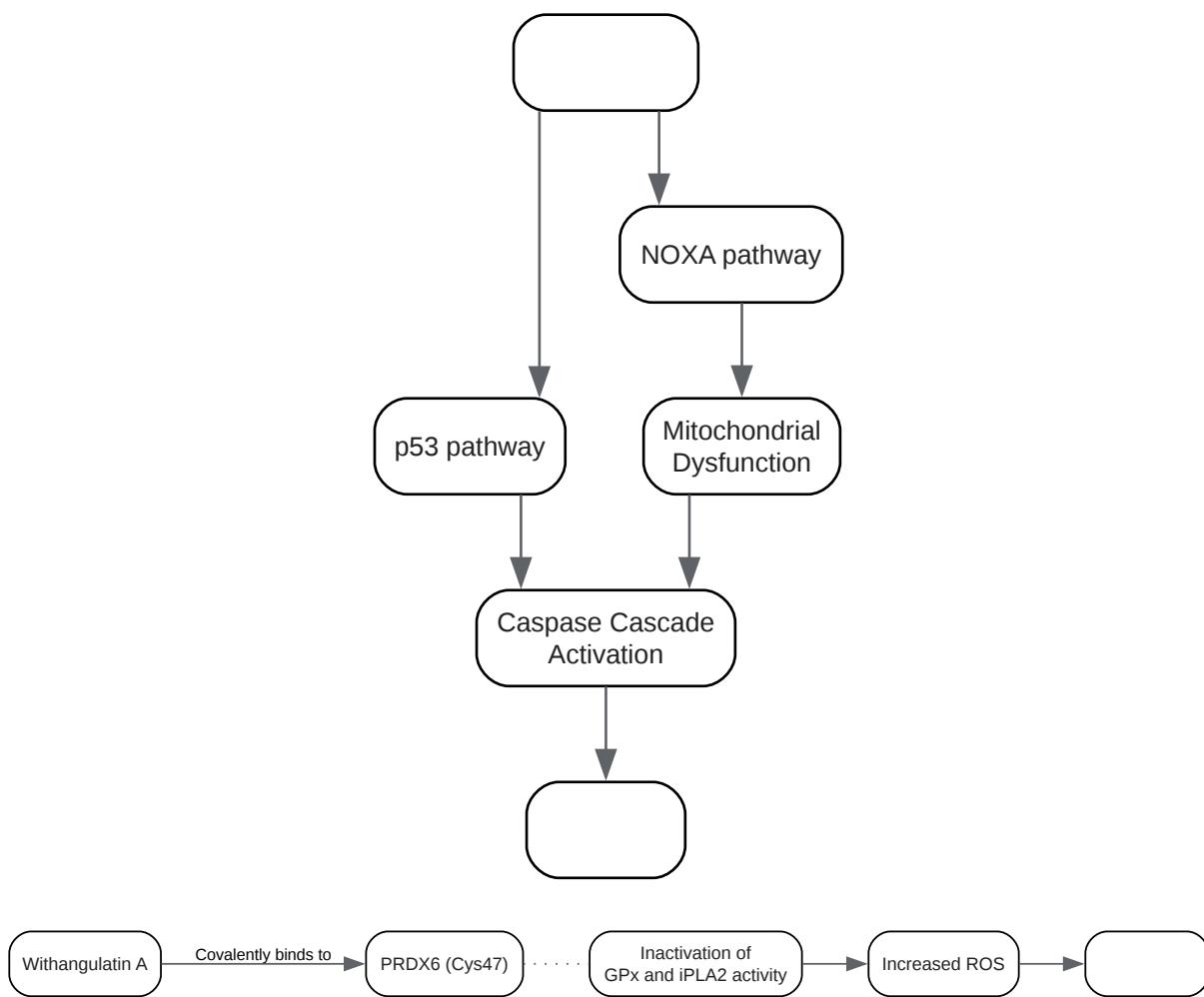
Some sesquiterpene esters from *Celastrus angulatus* have been evaluated for their antitumor activity, showing moderate to minimal effects.

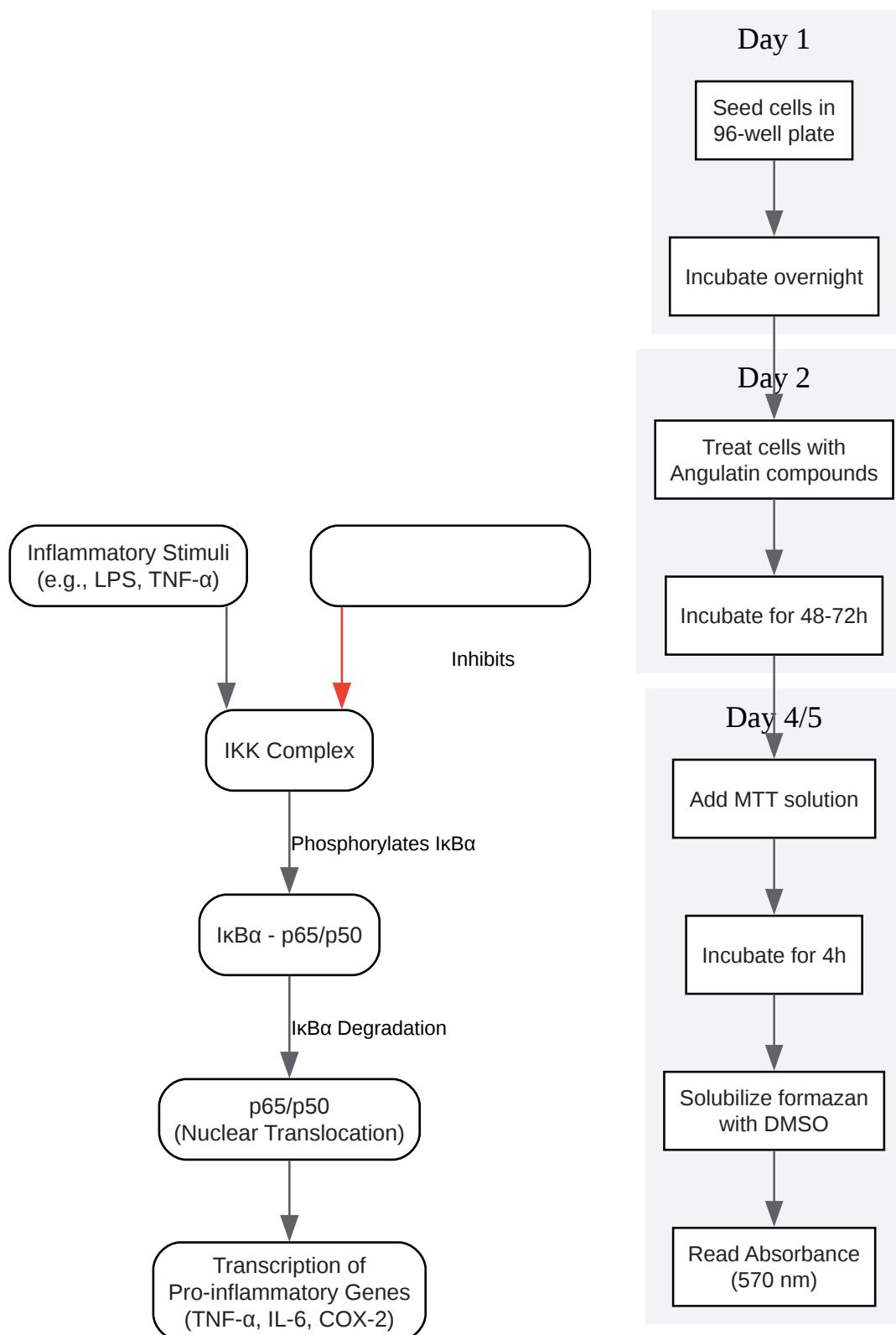
Compound	Cell Line	Cancer Type	Potency (IC50)	Reference
NW12	Bcap-37	Human Breast Cancer	> 50 μ M	
NW30	Bcap-37	Human Breast Cancer	> 50 μ M	
Compound 1 (from ref)	Bcap-37	Human Breast Cancer	54.08 μ M	
Compound 2 (from ref)	Bcap-37	Human Breast Cancer	61.35 μ M	

Part 2: Withanolides and Physalins from *Physalis angulata*

A number of compounds from *Physalis angulata*, including withanolides and physalins, are sometimes referred to as "angulatins" in the literature (e.g., **Withangulatin A**, Angulatin B/Physalin B). These compounds are structurally distinct from the *Celastrus* sesquiterpenes and possess a different profile of biological activities, primarily cytotoxic and anti-inflammatory.

Cytotoxic and Antitumor Activity


Withangulatins and physalins from *Physalis angulata* exhibit potent cytotoxic effects against a variety of human cancer cell lines.


Specific IC₅₀ values for Angulatin B are not readily available, but it is reported to have potent cytotoxic effects with EC₅₀ values ranging from 0.2-1.6 mg/mL against various human cancer cell lines. The following table summarizes data for closely related compounds.

Compound	Cell Line	Cancer Type	Potency (IC ₅₀)	Reference
Physalin B	MCF-7	Breast Cancer	0.4 - 1.92 μ M	
CORL23	Large Cell Lung Carcinoma		< 2.0 μ M	
22Rv1	Prostate Cancer		< 2.0 μ M	
HCT-116	Colorectal Cancer		< 2.0 μ M	
Physalin D	Various	Various	0.28 - 2.43 μ g/mL	
Physalin F	MCF-7	Breast Cancer	0.2 - 2.89 μ M	
HCT-116	Colorectal Cancer		< 2.0 μ M	
Withangulatin A Derivative 10	MDA-MB-231	Human Breast Cancer	74.0 nM	
Withangulatin A Derivative 13a	HT-29	Human Colon Cancer	0.08 μ M	
Withangulatin I	AGS	Stomach Cancer	1.8 μ M	

The anticancer effects of these compounds are multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

- Angulatin B (Physalin B) Induced Apoptosis: Angulatin B has been shown to induce apoptosis through both p53-dependent and NOXA-related pathways, leading to the activation of caspases.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Four novel insecticidal sesquiterpene esters from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Activity of Angulatin Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205003#biological-activity-of-angulatin-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

